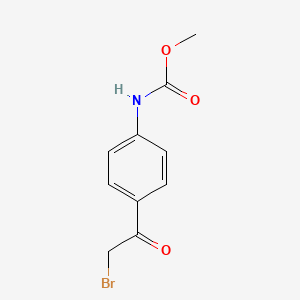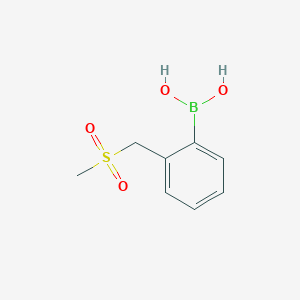
3-(propoxymethyl)-1,2,4-Oxadiazole-5-methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(propoxymethyl)-1,2,4-Oxadiazole-5-methanol: is a chemical compound that belongs to the class of oxadiazoles, which are five-membered heterocyclic compounds containing one oxygen and two nitrogen atoms
Méthodes De Préparation
The synthesis of 3-(propoxymethyl)-1,2,4-Oxadiazole-5-methanol typically involves the reaction of appropriate precursors under specific conditions. One common synthetic route involves the reaction of an amidoxime with a nitrile in the presence of an acid catalyst . This method allows for the formation of the oxadiazole ring, which is a key structural feature of the compound. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
Analyse Des Réactions Chimiques
3-(propoxymethyl)-1,2,4-Oxadiazole-5-methanol can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using common oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents, resulting in the formation of reduced products.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another. Common reagents for these reactions include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxadiazole derivatives with different functional groups, while substitution reactions can introduce various substituents onto the oxadiazole ring .
Applications De Recherche Scientifique
3-(propoxymethyl)-1,2,4-Oxadiazole-5-methanol has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as an anti-infective agent, with activities against bacteria, viruses, and other pathogens.
Materials Science: It is explored for its use in the development of new materials with unique properties, such as high thermal stability and density.
Biological Research: The compound is investigated for its potential biological activities, including anticancer properties.
Mécanisme D'action
The mechanism of action of 3-(propoxymethyl)-1,2,4-Oxadiazole-5-methanol involves its interaction with specific molecular targets and pathways. For example, in medicinal applications, it may act by inhibiting key enzymes or interfering with cellular processes essential for the survival of pathogens . The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied.
Comparaison Avec Des Composés Similaires
3-(propoxymethyl)-1,2,4-Oxadiazole-5-methanol can be compared with other similar compounds, such as:
1,2,3-Oxadiazole: Another isomer of oxadiazole with different nitrogen atom positions.
1,2,5-Oxadiazole: Known for its use in energetic materials due to its high thermal stability.
1,3,4-Oxadiazole: Widely studied for its biological activities and applications in drug discovery.
The uniqueness of this compound lies in its specific substitution pattern and the resulting properties, which make it suitable for various applications in research and industry.
Propriétés
Formule moléculaire |
C7H12N2O3 |
|---|---|
Poids moléculaire |
172.18 g/mol |
Nom IUPAC |
[3-(propoxymethyl)-1,2,4-oxadiazol-5-yl]methanol |
InChI |
InChI=1S/C7H12N2O3/c1-2-3-11-5-6-8-7(4-10)12-9-6/h10H,2-5H2,1H3 |
Clé InChI |
GHVIYUAKVCESHG-UHFFFAOYSA-N |
SMILES canonique |
CCCOCC1=NOC(=N1)CO |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[(4-Methyl-3-oxo-1-piperazinyl)methyl]benzoic acid](/img/structure/B8525222.png)



![5-Chloromethyl-6-fluoro-benzo[1,3]dioxole](/img/structure/B8525242.png)





![5-iodo-N-[(6-methoxypyridin-3-yl)methyl]-6-methylpyridin-2-amine](/img/structure/B8525283.png)


